molecular formula C20H17N5OS2 B2879634 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1209929-10-1

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2879634
CAS No.: 1209929-10-1
M. Wt: 407.51
InChI Key: TYQBKXYPDWLVCJ-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5OS2 and its molecular weight is 407.51. The purity is usually 95%.
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Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes multiple heterocyclic moieties. Its molecular formula is C20H23N5OSC_{20}H_{23}N_{5}OS, with a molecular weight of approximately 377.4 g/mol. The presence of thiazole and imidazole rings contributes to its diverse biological properties.

Research indicates that compounds containing thiazole and imidazole derivatives exhibit various biological activities:

  • Antitumor Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines. For example, studies have shown that thiazole derivatives can inhibit cell proliferation in murine leukemia and human cervical carcinoma cells with IC50 values in the nanomolar range .
  • Anticonvulsant Properties : Some thiazole-based compounds have been evaluated for their anticonvulsant activity. For instance, certain derivatives exhibited protective effects against seizures in animal models, suggesting a potential application in epilepsy treatment .
  • Antimicrobial Activity : The compound's structural components may also confer antimicrobial properties. Thiazoles are known to exhibit activity against various bacterial strains, which could be beneficial in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substitution Patterns : Modifications at specific positions on the thiazole or imidazole rings can enhance potency. For example, the introduction of electron-donating groups has been correlated with increased anticancer activity .
  • Linker Variations : The nature of the linkers connecting different moieties (e.g., phenyl or pyrrole groups) also affects the overall efficacy and selectivity of the compound against targeted biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Romagnoli et al.Imidazo[2,1-b]thiadiazolesAntiproliferative1.2 nM
Patel et al.Thiadiazole derivativesAnticancer (NCI panel)1.4 - 4.2 µM
MDPI ReviewThiazole derivativesAnticonvulsantED50 values reported

These findings illustrate the potential therapeutic applications of thiazole and imidazole-containing compounds in cancer treatment and other medical fields.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c1-13-17(28-20(21-13)24-8-2-3-9-24)18(26)22-15-6-4-14(5-7-15)16-12-25-10-11-27-19(25)23-16/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQBKXYPDWLVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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